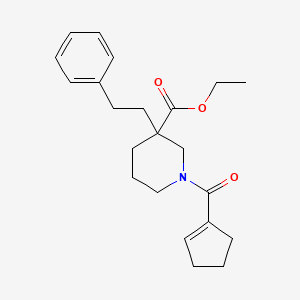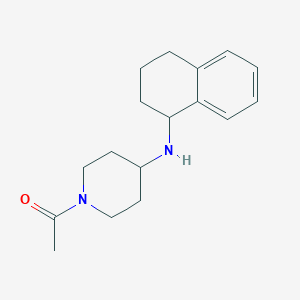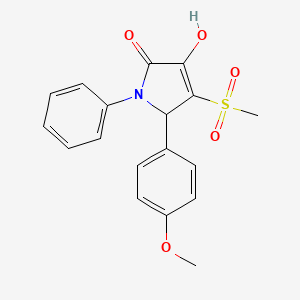
ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of brain excitability.
Mécanisme D'action
The mechanism of action of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound can increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects. In animal studies, this compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in lab experiments is its potent and selective inhibition of GABA transaminase. This can help to ensure that any observed effects are specifically related to changes in GABA levels. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of endogenous GABA transaminase inhibition.
Orientations Futures
There are several potential future directions for research on ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. One area of interest is the development of more specific GABA transaminase inhibitors that can selectively target different isoforms of the enzyme. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with 2-phenylethylamine to form the intermediate compound, 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, this compound.
Applications De Recherche Scientifique
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
ethyl 1-(cyclopentene-1-carbonyl)-3-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-2-26-21(25)22(15-13-18-9-4-3-5-10-18)14-8-16-23(17-22)20(24)19-11-6-7-12-19/h3-5,9-11H,2,6-8,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBIUSUKHGXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CCCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)

![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)

![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)